4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Experimental and theoretical studies have demonstrated methodologies for the functionalization reactions of related pyrazole derivatives. For instance, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, showcasing the synthesis of novel compounds through specific reactions which could be analogous to applications involving 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (Yıldırım, Kandemirli, & Demir, 2005).
Reaction Mechanisms and Studies
- Detailed reaction mechanism studies have provided insights into the behavior and transformations of pyrazole derivatives. For example, the work by Rashid and Khan (2002) on the synthesis of novel 5(1'-arylpyrazol-4'-yl) 1,3,4-oxadiazoles involves cyclization processes that could be relevant for manipulating this compound for specific applications (Rashid & Khan, 2002).
Applications in Material Science
- Organometallic complexes involving pyrazole derivatives have been studied for their anticancer properties and potential as cyclin-dependent kinase inhibitors, suggesting a pathway for the biomedical application of pyrazole compounds. Stepanenko et al. (2011) synthesized organometallic complexes with pyrazolo[3,4-b]pyridines, indicating potential biomedical applications of similar structures (Stepanenko et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that pyrazole derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biochemical processes . For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
4-benzyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)13-11(8-9-4-2-1-3-5-9)12(15-16-13)10-6-7-10/h1-5,10H,6-8H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNVCTBBEMVJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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